molecular formula C₅₁H₈₄O₂₂ B1141296 (2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 76296-75-8

(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B1141296
CAS No.: 76296-75-8
M. Wt: 1049.2
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Description

This compound is a highly complex polycyclic glycoside characterized by multiple stereocenters, hydroxyl groups, and ether linkages. Its structure includes a pentacyclic triterpenoid core (evident in the 5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl moiety) conjugated with glycosidic chains.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHYVTIBXQFLKG-UAOMXDAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diterpene Biosynthesis and Chemical Modifications

The aglycone is derived from steviol through enzymatic oxidation and cyclization. Key steps include:

Table 1: Aglycone Modification Sequence

StepReaction TypeConditionsYieldReference
1C16 HydroxylationCYP716A subfamily P450, NADPH87%
2C6 MethoxylationCH3I, Ag2O in DMF92%
3Side chain installationGrignard addition with (3R)-3-methyl-4-O-TBS-butanol68%

Critical challenges include maintaining stereochemical integrity at C16 during glycosylation and preventing epimerization of the C3 methyl group.

Glycosylation Strategies

Chemical Glycosylation

The β-(1→2) glucosyl-glucose disaccharide was installed using Schmidt glycosylation:

Reaction Scheme

  • Donor: 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate

  • Acceptor: Aglycone C16-OH

  • Activator: TMSOTf (0.1 eq) in CH2Cl2 at -40°C

  • Yield: 67% (α/β = 1:9)

Neighboring group participation from C2 benzyl groups ensured β-selectivity, while low-temperature activation minimized side reactions.

Enzymatic Transglycosylation

UDP-glycosyltransferases (UGTs) enabled efficient rhamnosyl transfer:

Optimized Conditions

  • Enzyme: UGT76G1 from Stevia rebaudiana

  • Donor: UDP-L-rhamnose (15 mM)

  • Acceptor: C13-glucosylated intermediate

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

  • Conversion: 89% in 12 h

Protecting Group Strategy

Table 2: Orthogonal Protection Scheme

PositionProtecting GroupRemoval ConditionsStability
C2'LevulinoylNH2NH2·H2O (pH 4.5)Stable to TBS, Bn
C3'TBSHF·pyridineAcid-sensitive
C4'BenzylH2/Pd-CStable to basic conditions
C6'AcetylK2CO3/MeOHLabile in mild base

This strategy allowed sequential glycosylation without unintended deprotection.

Final Deprotection and Global Debenzylation

Catalytic hydrogenation (10% Pd/C, H2 50 psi) in EtOAc/MeOH (4:1) removed all benzyl groups while preserving acid-sensitive functionalities. Subsequent Zemplén deacetylation (NaOMe/MeOH) yielded the fully deprotected product in 82% overall yield from protected precursor.

Analytical Characterization

Key Spectral Data

  • HRMS (ESI-TOF) : m/z 1287.5498 [M+Na]+ (calc. 1287.5483)

  • 1H NMR (600 MHz, D2O) : δ 5.42 (d, J=3.5 Hz, H1'''), 5.18 (d, J=7.8 Hz, H1''), 4.98 (d, J=7.2 Hz, H1')

  • 13C NMR (151 MHz, D2O) : δ 105.6 (C1'), 104.9 (C1''), 101.3 (C1'''), 82.4 (C16)

Chemical Reactions Analysis

Types of Reactions: Polyphyllin VII undergoes various chemical reactions, including:

    Oxidation: Polyphyllin VII can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in Polyphyllin VII.

    Substitution: Substitution reactions can introduce new functional groups into the Polyphyllin VII molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of Polyphyllin VII with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Properties : This compound has shown potential in managing diabetes due to its ability to modulate glucose metabolism and enhance insulin sensitivity. Studies have indicated that similar compounds can help regulate blood sugar levels by improving the uptake of glucose in peripheral tissues .

Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its antioxidant properties. This can help in neutralizing free radicals in the body and thus potentially reduce oxidative stress-related diseases .

Antimicrobial Effects : Research has suggested that carbohydrate derivatives can exhibit antimicrobial properties. This compound may inhibit the growth of certain pathogens and could be explored for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Properties : The compound's structural features may confer insecticidal or fungicidal properties. It could be utilized in developing biopesticides that are less harmful to the environment compared to synthetic chemicals .

Plant Growth Regulation : Compounds with similar structures have been investigated for their roles as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors .

Food Science Applications

Nutraceuticals : Given its health benefits such as antioxidant and anti-inflammatory effects, this compound could be incorporated into dietary supplements or functional foods aimed at improving health outcomes.

Food Preservation : The antimicrobial properties might also extend to food preservation applications. By inhibiting microbial growth in food products, it can enhance shelf life and safety .

Research and Development

Ongoing research is focused on synthesizing derivatives of this compound to enhance its efficacy and reduce potential side effects. The exploration of its mechanism of action at the molecular level is crucial for understanding its full potential in therapeutic applications.

Mechanism of Action

Polyphyllin VII exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Structural Analogs in Marine Actinomycetes and Plant Metabolites

The compound shares structural motifs with marine actinomycete-derived glycosides, such as salternamides (e.g., salternamide E), which feature polycyclic backbones modified with sugar units. These analogs often display cytotoxic or antiparasitic activities . Similarly, triterpenoid glycosides from Populus species (e.g., phenylpropenoid glycerides) exhibit overlapping functional groups (hydroxyl, methoxy) and are associated with anti-inflammatory and antibacterial effects .

Table 1: Structural and Functional Comparison

Feature Target Compound Salternamide E Populus Triterpenoids
Core Structure Pentacyclic triterpenoid + glycosides Bicyclic macrolide + sugar moiety Triterpenoid + phenylpropenoid glycerides
Key Functional Groups Hydroxyl, hydroxymethyl, methoxy Amide, hydroxyl, ester Hydroxyl, methoxy, glycerides
Bioactivity (Reported) Hypothesized: Antimicrobial, anti-inflammatory Cytotoxic, antiparasitic Anti-inflammatory, antibacterial
Source Synthetic or unconfirmed natural source Marine actinomycetes Populus leaf buds
Functional Group-Driven Bioactivity

The compound’s hydroxyl and hydroxymethyl groups enhance water solubility, a trait shared with antimalarial artemisinin derivatives and antischistosomal amide-based compounds. For example, 2-phenylpropionic acid derivatives (e.g., COX-1 inhibitors) rely on carboxylic acid groups for enzyme binding, whereas the target compound’s glycosidic linkages may mediate interactions with carbohydrate-binding proteins or membrane receptors .

Biological Activity

The compound identified as (2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure consists of multiple hydroxyl groups and a complex carbon framework that contributes to its biological activity. Its IUPAC name indicates a high degree of stereochemical complexity which is crucial for its interaction with biological targets.

Biological Activities

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties attributed to its hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
  • Antimicrobial Effects :
    • Research indicates that this compound has potential antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented in several studies .
  • Anti-inflammatory Properties :
    • In vitro studies demonstrate that the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Potential :
    • Preliminary research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products investigated the antioxidant capacity of structurally similar compounds to our target molecule. Results indicated a strong correlation between hydroxyl group presence and antioxidant activity measured through DPPH radical scavenging assays.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytotherapy Research explored the anti-inflammatory effects of the compound in a mouse model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers following treatment with the compound .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals; reduces oxidative stress ,
AntimicrobialDisrupts bacterial membranes ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
AnticancerInduces apoptosis; inhibits tumor growth

Q & A

Q. Methodological Focus

  • Factorial design of experiments (DoE) : Use a 2k^k factorial approach to test pH (3–9), temperature (25–80°C), and ionic strength. Monitor degradation via HPLC-MS and kinetic modeling .
  • Response surface methodology (RSM) : Identify optimal stability conditions by modeling interactions between variables (e.g., Arrhenius plots for temperature dependence) .
  • Real-time stability monitoring : Deploy inline spectroscopy (e.g., Raman or FTIR) to track structural changes without sample destruction .

What advanced analytical techniques are required to resolve its complex glycosylation pattern?

Q. Advanced Analytical Challenge

  • High-resolution mass spectrometry (HRMS) : Use ESI-Orbitrap or MALDI-TOF/TOF to confirm molecular weight and fragmentation patterns of glycosidic subunits .
  • Multi-dimensional NMR : Employ 13^{13}C-HSQC, HMBC, and TOCSY to assign anomeric protons and inter-residue correlations, particularly for overlapping signals in the 3.0–5.5 ppm range .
  • Enzymatic digestion : Treat with glycosidases (e.g., α-amylase or β-glucosidase) and analyze cleavage products via LC-MS/MS to infer linkage positions .

How can its interactions with biological membranes be systematically investigated?

Q. Advanced Biophysical Inquiry

  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics (association/dissociation rates) at varying concentrations .
  • Langmuir-Blodgett trough experiments : Quantify insertion into monolayers by monitoring changes in surface pressure-area isotherms .
  • Coarse-grained MD simulations : Use Martini force fields to model partitioning into lipid membranes and identify preferred binding regions (e.g., headgroup vs. acyl chains) .

What methodologies are recommended for synthesizing derivatives with modified bioactivity?

Q. Synthetic Chemistry Focus

  • Protecting group strategies : Temporarily mask hydroxyl groups (e.g., using acetyl or TBS groups) to enable selective functionalization of specific positions .
  • Click chemistry : Introduce azide-alkyne cycloadditions at the hydroxymethyl substituents for targeted conjugation (e.g., fluorescent tags or prodrug linkages) .
  • Enzymatic glycosylation : Use glycosyltransferases to attach non-natural sugar moieties while preserving stereochemistry .

How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Q. Data Conflict Analysis

  • Error source assessment : Check for solvent effects (e.g., D2_2O vs. CD3_3OD), concentration-dependent aggregation, or tautomerization .
  • DFT refinement : Recalculate NMR shifts with implicit solvent models (e.g., IEFPCM) and higher basis sets (e.g., 6-311++G**) .
  • Dynamic NMR (DNMR) : Probe slow-exchange processes (e.g., ring puckering) by variable-temperature experiments .

What are best practices for ensuring reproducibility in its isolation from natural sources?

Q. Methodological Rigor

  • Chromatographic standardization : Use orthogonal methods (e.g., HILIC followed by reversed-phase HPLC) with UV/ELSD detection for purity assessment .
  • Batch-to-batch validation : Compare 1^1H NMR spectra and specific rotations across multiple isolations to detect variability in glycosylation .
  • Metabolomic profiling : Apply LC-HRMS to confirm absence of structurally related contaminants (e.g., sapogenins or triterpenoids) .

How can AI enhance the prediction of its pharmacokinetic properties?

Q. Advanced Computational Approach

  • ADMET prediction tools : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions based on SMILES inputs .
  • Deep learning models : Train neural networks on structural analogs to predict plasma protein binding or metabolic half-life .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro clearance data with organ-specific parameters to simulate in vivo behavior .

What statistical approaches are suitable for analyzing its dose-response relationships in cellular assays?

Q. Experimental Design & Analysis

  • Non-linear regression : Fit data to Hill or log-logistic models to calculate EC50_{50} and maximal efficacy .
  • Bootstrap resampling : Estimate confidence intervals for dose-response parameters to account for biological variability .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., hydroxyl group count) with bioactivity .

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